Aureusidin
Overview
Description
Aureusidin Synthase and Flower Coloration
Aureusidin synthase is an enzyme identified as a key factor in the yellow coloration of snapdragon flowers. It is a 39-kilodalton, copper-containing glycoprotein that catalyzes the hydroxylation and/or oxidative cyclization of chalcones, which are precursors to aurones, the flavonoids responsible for the yellow color. The enzyme specifically acts on chalcones with certain hydroxy configurations to produce aurones. DNA sequence analysis has shown that aureusidin synthase is part of the plant polyphenol oxidase family, which is involved in flower coloration .
Synthesis Analysis of Aureusidin
Aureusidin can be synthesized through a one-pot method from substituted acetophenones and benzaldehydes, based on the improved Algar–Flynn–Oyamada reaction. This method has proven to be more effective than a two-step synthesis, yielding higher amounts of aureusidin and requiring fewer operations . Additionally, a crude peroxidase from onion solid waste has been shown to promote the cyclization of pentahydroxy-chalcone into aureusidin, demonstrating the potential of using waste-derived enzymes for organic synthesis .
Molecular Structure Analysis
Homology modeling and molecular dynamics studies have been conducted to understand the structure of aureusidin synthase. These studies have provided insights into the enzyme's active site and the interaction with inhibitors, revealing the importance of certain residues for its activity. The structural basis for substrate specificity remains a key area of research to further understand the function of aureusidin synthase .
Chemical Reactions Analysis
Aureusidin synthase exhibits specificity for chalcone substrates and does not show polyphenol oxidase activity towards non-chalcone phenolics. The enzyme's activity is inhibited by phenylthiourea, a specific polyphenol oxidase inhibitor, suggesting a unique mechanism for aurone synthesis that involves chalcone-specific oxidative cyclization .
Physical and Chemical Properties Analysis
Aureusidin, as a natural flavonoid, has been studied for its pharmacological effects, particularly its anti-inflammatory properties. It has been shown to inhibit the production of inflammatory factors in LPS-stimulated macrophages and to suppress the NF-κB signaling pathway while activating the ROS- and MAPKs-dependent Nrf2/HO-1 signaling pathways. These findings suggest that aureusidin has potential therapeutic applications for inflammation-related diseases . Additionally, the encapsulation of aureusidin in biodegradable PLA nanoparticles has been investigated, which could enhance its stability and bioavailability .
Scientific Research Applications
Anti-inflammatory Effects
Aureusidin has been found to exhibit significant anti-inflammatory effects. In a study by Ren et al. (2019), it was shown to inhibit inflammatory responses in LPS-induced mouse macrophage RAW264.7 cells. This was achieved by suppressing the nuclear transfer of nuclear factor-κB (NF-κB) and activating ROS- and MAPKs-dependent Nrf2/HO-1 signaling pathways. The study confirms Aureusidin's potential as a therapeutic candidate for inflammation-related diseases (Ren et al., 2019).
Role in Flower Coloration
Nakayama et al. (2000) identified aureusidin synthase, an enzyme responsible for the synthesis of aurone from chalcones, contributing to the yellow color in snapdragon flowers. This enzyme, a copper-containing glycoprotein, catalyzes the hydroxylation and oxidative cyclization of chalcones, playing a crucial role in plant flower coloration (Nakayama et al., 2000).
Nanoparticle Encapsulation
The potential for nanoencapsulation of Aureusidin has been explored due to its antioxidant properties. Roussaki et al. (2014) investigated encapsulating Aureusidin in biodegradable poly(lactic acid) PLA nanoparticles using the emulsification-solvent evaporation technique, demonstrating its effectiveness for protection and delivery (Roussaki et al., 2014).
Antibacterial Activity
Research by Ren et al. (2022) indicates that Aureusidin has substantial antibacterial activity against Staphylococcus aureus. They explored its mechanism of action and found that it inhibits the growth of S. aureus by affecting cell morphology, membrane permeability, and respiratory rate. This highlights Aureusidin's potential application in food preservation (Ren et al., 2022).
Acute Liver Injury Treatment
A study by Yang et al. (2020) explored Aureusidin's role in treating acute liver injury. They found that Aureusidin significantly inhibited inflammatory responses in Kupffer cells and reduced liver injury in mice, highlighting its therapeutic potential for acute liver injury (Yang et al., 2020).
Xanthine Oxidase Inhibition
In 2023, He et al. investigated Aureusidin's potential as an inhibitor of xanthine oxidase, a key target for gout treatment. They found that Aureusidin acts as a reversible and mixed-type xanthine oxidase inhibitor, suggesting its potential use in gout management (He et al., 2023).
Future Directions
Aureusidin has been found to have a strong antibacterial effect on inhibiting the growth of Staphylococcus aureus . This suggests that it has potential application in the field of food preservatives . Additionally, it has been suggested that Aureusidin could be further developed as a natural potent XO inhibitor with an aurone skeleton .
properties
IUPAC Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-5-11(19)14-12(6-8)21-13(15(14)20)4-7-1-2-9(17)10(18)3-7/h1-6,16-19H/b13-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEFUVAYFSOUEA-PQMHYQBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028835 | |
Record name | Aureusidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aureusidin | |
CAS RN |
38216-54-5 | |
Record name | Aureusidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38216-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aureusidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038216545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aureusidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AUREUSIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8B4XHN2DX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.